2-Carboxyphenol-d4

Description

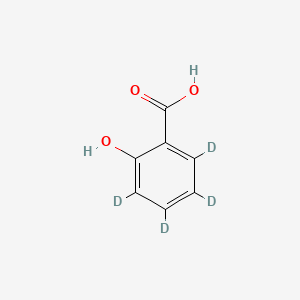

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676139 | |

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78646-17-0 | |

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 2-Carboxyphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 2-Carboxyphenol-d4, also known as deuterated salicylic acid. The incorporation of deuterium into molecules is a critical technique in drug discovery and development, offering benefits such as improved pharmacokinetic profiles and utility as internal standards for quantitative analysis. This document outlines detailed experimental protocols, data presentation, and visual workflows to support researchers in this field.

Introduction

2-Carboxyphenol, or salicylic acid, is a key compound in pharmaceuticals, notably as the precursor to acetylsalicylic acid (aspirin). The deuterated analogue, this compound, in which four hydrogen atoms on the aromatic ring are replaced by deuterium, is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond provide a distinct mass spectrometric signature and can alter metabolic pathways, respectively.

This guide focuses on the practical aspects of synthesizing and purifying this compound, with an emphasis on achieving high isotopic purity and chemical purity.

Synthesis of this compound

The most common and straightforward method for introducing deuterium into the aromatic ring of phenols is through acid-catalyzed hydrogen-deuterium (H-D) exchange. This electrophilic substitution is particularly effective at the ortho and para positions, which are activated by the hydroxyl group.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Two primary methods for acid-catalyzed H-D exchange are presented below: using a heterogeneous catalyst (Amberlyst-15) and a homogeneous acid catalyst (deuterated sulfuric acid).

Experimental Protocol 1: Heterogeneous Catalysis using Amberlyst-15

This method utilizes a polymer-supported acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by filtration.

Materials:

-

2-Carboxyphenol (Salicylic Acid)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Amberlyst-15 resin

-

Sulfuric acid (for desiccator)

-

Nitrogen gas

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator containing concentrated sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealable, heavy-walled glass tube, combine 2-Carboxyphenol (1.0 g), deuterium oxide (15 mL), and the pre-dried Amberlyst-15 resin (0.5 g).

-

Inert Atmosphere: Purge the tube with dry nitrogen gas before sealing it tightly.

-

Reaction: Heat the reaction mixture in an oil bath at 110-120°C for 24-48 hours. The reaction should be protected from light.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 resin.

-

The filtrate containing the deuterated product can be lyophilized to remove the D₂O.

-

Alternatively, the product can be extracted from the aqueous solution using an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Experimental Protocol 2: Homogeneous Catalysis using Deuterated Sulfuric Acid (D₂SO₄)

This method employs a strong deuterated acid to facilitate the H-D exchange.

Materials:

-

2-Carboxyphenol (Salicylic Acid)

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D in D₂O)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Nitrogen gas

-

Ice-cold D₂O

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

Reaction Setup: Dissolve 2-Carboxyphenol (1.0 g) in deuterium oxide (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Acidification: Carefully add deuterated sulfuric acid dropwise to the solution until a pD of approximately 1 is achieved.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

The deuterated product may precipitate upon cooling. If so, collect the crystals by filtration, washing with a small amount of ice-cold D₂O.

-

If the product remains in solution, extract it with an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound via acid-catalyzed H-D exchange.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, by-products, and residual catalyst. Recrystallization is a highly effective method for this purpose. Care must be taken to minimize back-exchange of the deuterium atoms with protons from the solvent.

Recrystallization

The choice of solvent is critical for successful recrystallization. Salicylic acid has low solubility in cold water but is significantly more soluble in hot water, making water a suitable solvent.[1] To mitigate back-exchange, using D₂O as the recrystallization solvent is ideal, though costly. A mixed solvent system of a deuterated organic solvent and D₂O can also be employed. If protic solvents (like H₂O or ethanol) are used, it is important to work quickly and use minimal solvent to reduce the risk of back-exchange.

Experimental Protocol: Recrystallization from D₂O

Materials:

-

Crude this compound

-

Deuterium oxide (D₂O)

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of D₂O.

-

Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more D₂O in small portions if necessary to achieve full dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold D₂O to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

Diagram of the Purification Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation

Quantitative data for the synthesis of deuterated phenols can vary based on the specific substrate and reaction conditions. The following table provides expected ranges for key parameters based on literature for similar compounds.

| Parameter | Expected Value | Analytical Method |

| Chemical Purity | >98% | HPLC, ¹H NMR |

| Isotopic Purity (D atom %) | >95% | ¹H NMR, Mass Spectrometry |

| Yield | 60-85% | Gravimetric |

| Melting Point | 158-161 °C | Melting Point Apparatus |

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a primary technique to determine the degree of deuteration. The disappearance or significant reduction of signals corresponding to the aromatic protons (positions 3, 4, 5, and 6) indicates successful H-D exchange. The integration of the remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

²H NMR: Directly observes the deuterium nuclei, confirming their presence and location in the molecule.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound, which will be higher for the deuterated analogue compared to the unlabeled 2-Carboxyphenol. The isotopic distribution in the mass spectrum can be used to assess the level of deuteration. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the chemical purity of the final product by separating it from any non-deuterated starting material or other impurities.

-

Conclusion

The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium exchange. Careful selection of the catalyst and reaction conditions, followed by a meticulous purification process such as recrystallization (ideally with deuterated solvents), is key to obtaining a product with high chemical and isotopic purity. The analytical techniques outlined in this guide are essential for the comprehensive characterization of the final product, ensuring its suitability for use in sensitive applications within drug discovery and development.

References

2-Carboxyphenol-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Carboxyphenol-d4, a deuterated form of salicylic acid. It is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, and the relevant biological pathways of its non-deuterated analogue, salicylic acid.

Core Chemical and Physical Data

This compound, also known as Salicylic Acid-d4, is a stable, isotopically labeled version of 2-Carboxyphenol (Salicylic Acid). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of salicylic acid in various biological matrices.

| Property | Value | Citations |

| CAS Number | 78646-17-0 | [1][2][3] |

| Molecular Formula | C₇H₂D₄O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Synonyms | Salicylic Acid-d4, 2-Hydroxybenzoic-3,4,5,6-d4 acid | |

| Appearance | White to off-white solid | [2] |

| Storage | 4°C, sealed from moisture | [1] |

Application in Quantitative Analysis: Experimental Workflow

The primary application of this compound is as an internal standard for the precise quantification of salicylic acid in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The workflow for such an analysis is a critical component of pharmacokinetic studies, drug metabolism research, and clinical diagnostics.

Caption: A generalized experimental workflow for the quantification of salicylic acid using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Salicylic Acid in Human Serum by GC-MS

This protocol is a representative example of how this compound is used in a research setting. It is based on methodologies described for the quantification of salicylic acid in biological fluids.[4][5]

3.1. Materials and Reagents

-

This compound (Internal Standard)

-

Salicylic Acid (for calibration curve)

-

Human Serum

-

Diethyl ether

-

Ethyl acetate

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Methanol (HPLC grade)

-

Formic Acid

3.2. Sample Preparation and Extraction

-

Thaw human serum samples at room temperature.

-

To a 100 µL aliquot of serum, add a known concentration of this compound solution.

-

Vortex the mixture for 30 seconds.

-

Perform a liquid-liquid extraction by adding 1 mL of a diethyl ether and ethyl acetate mixture (1:1, v/v).

-

Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

3.3. Derivatization (for GC-MS)

-

To the dried extract, add 50 µL of the derivatizing agent.

-

Cap the tube and heat at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize for the separation of the derivatized salicylic acid and internal standard.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both derivatized salicylic acid and this compound.

3.5. Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of salicylic acid to the peak area of this compound against the concentration of salicylic acid standards.

-

Determine the concentration of salicylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: Salicylic Acid Signaling in Plants

While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, salicylic acid, is a key signaling molecule, particularly in plants where it plays a crucial role in mediating defense responses against pathogens.[6][7][8] Understanding this signaling pathway is vital for researchers in plant biology and pathology.

Caption: Simplified signaling pathway of salicylic acid in plant defense.

Upon pathogen recognition, a signaling cascade is initiated, leading to the biosynthesis of salicylic acid.[6] Salicylic acid then binds to and activates the regulatory protein NPR1, which translocates to the nucleus.[9] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes, ultimately leading to systemic acquired resistance throughout the plant.[7][9]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of salicylic acid in diverse research and clinical applications. Its use as an internal standard is a cornerstone of modern bioanalytical methodologies. Furthermore, a comprehensive understanding of the biological roles of its non-deuterated form, particularly in plant signaling, provides a broader context for its application in scientific investigation. This guide serves as a foundational resource for professionals leveraging this critical chemical compound in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing of 2-Carboxyphenol-d4 for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled internal standards is a critical step in ensuring the accuracy and reliability of analytical studies. This guide provides an in-depth overview of the commercial suppliers of 2-Carboxyphenol-d4 (Salicylic Acid-d4), a deuterated analog of salicylic acid. This compound is commonly utilized as an internal standard in mass spectrometry-based quantitative analyses.[1] This document outlines the key specifications from various suppliers to aid in the selection of the most suitable material for your research needs.

Product Specifications and Supplier Information

The following tables summarize the quantitative data available from prominent commercial suppliers of this compound. This information is crucial for comparing products and ensuring they meet the specific requirements of your experimental protocols.

| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedchemExpress | HY-W020005 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 99.83% |

| Fluorochem | F556550 | 78646-17-0 | C₇H₂D₄O₃ | 142.06 | 98% |

| ChemScene | CS-0031840 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | ≥98% |

| Clearsynth Labs Limited | CS-C-01221 | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | Not Specified |

| SIMSON PHARMA LIMITED | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 96% |

| Cambridge Isotope Laboratories, Inc. | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | 98% (D₄, 97%) |

| Cayman Chemical Company | Not Specified | 78646-17-0 | C₇H₂D₄O₃ | 142.15 | Not Specified |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-hydroxybenzoic acid | Fluorochem[2] |

| Canonical SMILES | [2H]C1=C([2H])C([2H])=C(C(=O)O)C(O)=C1[2H] | Fluorochem[2] |

| InChI | InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | Fluorochem[2] |

| InChI Key | YGSDEFSMJLZEOE-RHQRLBAQSA-N | Fluorochem[2] |

| TPSA (Topological Polar Surface Area) | 57.53 | ChemScene[3] |

| LogP | 1.0904 | ChemScene[3] |

Experimental Considerations

While detailed experimental protocols are proprietary to individual research labs and applications, the following general workflow outlines the typical use of this compound as an internal standard in a quantitative analytical method, such as LC-MS/MS.

References

Isotopic Purity of 2-Carboxyphenol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Carboxyphenol-d4 (Deuterated Salicylic Acid), a critical internal standard for quantitative bioanalytical assays. Accurate characterization of its isotopic distribution is paramount for ensuring the precision and reliability of pharmacokinetic and metabolic studies. This document outlines typical isotopic purity levels, details the analytical methodologies for its determination, and provides a plausible synthetic route.

Quantitative Data: Isotopic Purity and Distribution

The isotopic purity of this compound is a key determinant of its performance as an internal standard. While the chemical purity of commercial preparations is often high (≥98%), the isotopic enrichment and distribution are the more critical parameters for mass spectrometry-based quantification.[1] A high isotopic purity minimizes signal overlap between the deuterated standard and the unlabeled analyte, thereby enhancing assay sensitivity and accuracy.

While a certificate of analysis for a specific lot of this compound was not publicly available, the following table represents a typical isotopic distribution for a high-quality standard, based on certificates of analysis for other commercially available deuterated aromatic compounds.[2][3][4][5]

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Designation | Representative Abundance (%) |

| Unlabeled | d0 | < 0.1 |

| Monodeuterated | d1 | < 0.1 |

| Dideuterated | d2 | < 0.5 |

| Trideuterated | d3 | < 5.0 |

| Tetradeuterated | d4 | > 95.0 |

Note: The values presented are representative and may vary between different batches and suppliers. It is imperative to refer to the lot-specific certificate of analysis for precise isotopic distribution data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment and distribution is typically achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for quantifying the relative abundance of different isotopic species within a sample of a deuterated compound.[7][8]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for acidic molecules like this compound.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopic peaks of the [M-H]⁻ ion.

-

Data Analysis:

-

The mass spectrum of the unlabeled 2-Carboxyphenol is also acquired to correct for the contribution of natural isotopes (e.g., ¹³C).

-

The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured.

-

The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides valuable information about the sites and extent of deuteration.[6] The absence or significant reduction of proton signals at specific positions on the aromatic ring confirms successful deuterium labeling.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not contain exchangeable protons (e.g., DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The integral of the remaining proton signals on the aromatic ring is compared to the integral of a non-deuterated internal standard or a non-deuterated portion of the molecule (if applicable).

-

The percentage of deuteration at each position can be estimated from the reduction in the integral values of the corresponding proton signals.

-

Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of a suitable precursor followed by a carboxylation reaction. One common method for introducing deuterium atoms to an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange. The subsequent carboxylation can be achieved via the Kolbe-Schmitt reaction.[9]

Caption: Plausible synthetic pathway for this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and application of this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for QC and application of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-CARBOXYPHENOL - Ataman Kimya [atamanchemicals.com]

2-Carboxyphenol-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Carboxyphenol-d4

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This compound, a deuterated form of salicylic acid, serves as a critical internal standard for quantitative analyses using mass spectrometry.[1][2] Its stability directly impacts the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Factors Affecting Stability

The stability of an isotopically labeled standard like this compound depends on its chemical nature and its environment. Key factors include temperature, light, moisture, and the choice of solvent.

Temperature: Temperature is a critical factor in preventing degradation. While some suppliers suggest room temperature storage for the solid material, long-term stability is best achieved at lower temperatures.[3][4][5] One manufacturer guarantees stability for at least four years when the solid is stored at -20°C.[2] For solutions, colder temperatures are universally recommended to slow potential degradation reactions.[1][6][7]

Light: The non-deuterated form, salicylic acid, is known to be sensitive to light, which can promote degradation.[5] Therefore, this compound should always be protected from light, both in its solid form and in solution, by using amber vials or storing it in the dark.[5][7]

Moisture: As a solid, this compound should be protected from moisture to prevent hydrolysis and potential physical changes.[3][4] Storage in a desiccator is a recommended practice for long-term preservation of the neat compound.[7] For solutions, tightly sealed vials are crucial to prevent the absorption of atmospheric moisture, which can also lead to hydrolytic degradation or isotopic exchange over time.[7]

Isotopic Stability and Solvent Choice: The deuterium labels on the aromatic ring of this compound are generally stable and not prone to exchange under typical analytical conditions.[8] However, the choice of solvent is still important. To prevent any risk of back-exchange, high-purity, aprotic solvents are recommended for reconstitution and dilution.[7] It is crucial to avoid placing deuterium labels on heteroatoms like oxygen (in hydroxyl or carboxylic acid groups) as they are readily exchangeable with protons from solvents.[8]

Recommended Storage Conditions

Adherence to proper storage conditions is essential for maintaining the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended conditions based on the compound's form.

| Form | Temperature | Duration | Additional Precautions |

| Solid (Neat) | -20°C or colder | Long-term (Years)[2][7] | Store in a desiccator; protect from light.[5][7] |

| Room Temperature | Short-term | Protect from light and moisture.[3][4][5] | |

| Stock Solution | -80°C | Up to 6 months[1][6] | Use tightly sealed vials; protect from light.[7] |

| -20°C | Up to 1 month[1][6] | Use tightly sealed vials; protect from light.[7] | |

| Working Solution | 2-8°C or -20°C | Short-term | Prepare fresh as needed, especially for in vivo use.[6][7] |

Experimental Protocols

Verifying the stability of the standard upon receipt and periodically thereafter is a crucial quality control step. Below is a general protocol for assessing the chemical and isotopic purity of this compound.

Protocol: Verification of Chemical and Isotopic Stability

1. Objective: To verify the chemical purity and isotopic enrichment of a this compound standard using High-Performance Liquid Chromatography (HPLC) for chemical purity and High-Resolution Mass Spectrometry (HRMS) for isotopic integrity.

2. Materials:

-

This compound standard (new lot or existing stock)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or other appropriate mobile phase modifier

-

High-purity, aprotic solvent for reconstitution (e.g., anhydrous acetonitrile)

-

Calibrated pipettes

-

Amber HPLC vials with caps

3. Methodology:

-

Sample Preparation:

-

Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

-

Prepare a stock solution by accurately weighing a small amount of the standard and dissolving it in a known volume of anhydrous acetonitrile to a concentration of ~1 mg/mL.

-

From the stock solution, prepare a working solution at a suitable concentration for analysis (e.g., 1 µg/mL) by diluting with the initial mobile phase composition.

-

-

Chemical Purity Assessment (HPLC-UV):

-

System: An HPLC system equipped with a UV detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Detection: Monitor at the wavelength of maximum absorbance for salicylic acid (~303 nm).

-

Analysis: Run the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity by dividing the main peak area by the total peak area.

-

-

Isotopic Enrichment Assessment (LC-HRMS):

-

System: An LC system coupled to a high-resolution mass spectrometer.

-

Method: Use the same chromatographic conditions as for the purity assessment.

-

MS Settings:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Full scan over a relevant m/z range (e.g., 100-200 amu).

-

Resolution: Set to a high value (e.g., >60,000) to resolve isotopologues.

-

-

Analysis:

-

Extract the ion chromatogram for the unlabeled salicylic acid (C₇H₆O₃, [M-H]⁻ ≈ 137.024) and the d4-labeled standard (C₇H₂D₄O₃, [M-H]⁻ ≈ 141.049).

-

Analyze the mass spectrum of the this compound peak to determine the distribution of isotopologues (d0 to d4).

-

Confirm that the abundance of the unlabeled (d0) species is minimal and meets the required specifications (typically <1%).[8][9]

-

-

4. Acceptance Criteria:

-

Chemical Purity: Typically ≥98%.[3]

-

Isotopic Purity: The abundance of the d0 isotopologue should not interfere with the quantification of the unlabeled analyte at the lower limit of quantification (LLOQ).

Visualization of Workflows

To ensure the long-term stability and proper use of this compound, structured workflows are essential. The following diagrams illustrate the key decision and action points for handling and stability verification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Salicylic acid (2-hydroxybenzoic acid) (Dâ, 97%) - Cambridge Isotope Laboratories, DLM-3624-0.25 [isotope.com]

- 4. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. youtube.com [youtube.com]

Technical Guide: NMR and Mass Spectrometry Analysis of 2-Carboxyphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Carboxyphenol-d4, an isotopically labeled internal standard crucial for quantitative bioanalysis. This document outlines key analytical data, presents detailed experimental protocols, and visualizes workflows for the characterization and application of this compound.

Compound Identification and Properties

This compound, also known as Salicylic acid-d4, is the deuterated analogue of salicylic acid, with four deuterium atoms replacing hydrogen atoms on the aromatic ring. This stable isotope-labeled compound is primarily utilized as an internal standard for the precise quantification of salicylic acid in various biological matrices by mass spectrometry.[1]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Salicylic Acid-d4, 2-Hydroxybenzoic Acid-d4 | [1][2][3] |

| Molecular Formula | C₇H₂D₄O₃ | [2][4][5] |

| Molecular Weight | 142.15 g/mol | [2][3][4][6] |

| Exact Mass | 142.056801 u | [4] |

| Isotopic Purity | ≥98 atom % D; >95% by NMR | [2][3] |

| Appearance | White to Off-White Solid | [2] |

Mass Spectrometry Data

Mass spectrometry is the primary application for this compound, where it serves as an ideal internal standard for salicylic acid. Its chromatographic behavior is nearly identical to the unlabeled analyte, but it is clearly distinguishable by its higher mass.

Quantitative Data

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated structure. In tandem mass spectrometry (MS/MS) applications, a specific precursor-to-product ion transition is monitored for quantification.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Ionization Mode | Value (m/z) | Description | Reference(s) |

| Exact Mass | - | 142.0568 | Calculated exact mass of the neutral molecule. | [4] |

| Precursor Ion [M-H]⁻ | ESI Negative | 141.0 | Deprotonated molecular ion observed in negative mode. | |

| Product Ion | ESI Negative | 97.0 | Major fragment ion used for MRM quantification. | |

| MRM Transition | ESI Negative | 141.0 → 97.0 | Monitored reaction for LC-MS/MS analysis. |

Experimental Protocol: LC-MS/MS

The following protocol is a representative method for the simultaneous quantification of salicylic acid and this compound in plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Add 50 µL of 5% formic acid to acidify the sample.

-

Add 1 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: InertSustain C18 (e.g., 4.6 x 50 mm, 5 µm).

-

Mobile Phase A: 0.2% formic acid in Milli-Q water.

-

Mobile Phase B: 0.2% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Establish a suitable gradient to separate salicylic acid from matrix components.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer Conditions:

-

Instrument: API 2000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Monitor m/z 136.9 → 93.0 for salicylic acid and m/z 140.9 → 97.0 for this compound (values reflect nominal mass used in the source publication).

-

Optimization: Optimize source parameters (e.g., curtain gas, collision gas, ion spray voltage) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experimental workflow.

NMR Spectroscopy Data

NMR spectroscopy confirms the isotopic labeling pattern of this compound. The absence of signals in the aromatic region of the ¹H NMR spectrum and the altered appearance of aromatic signals in the ¹³C NMR spectrum are definitive indicators of successful deuteration.

¹H NMR Data

In the ¹H NMR spectrum of this compound, the four protons on the benzene ring are replaced by deuterium. As deuterium is not observed in ¹H NMR, the complex aromatic signals typically seen for salicylic acid (δ 6.9-8.0 ppm) are absent. The only expected signals are from the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are broad and have variable chemical shifts depending on the solvent and concentration.

Table 3: Expected ¹H NMR Spectral Data for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | Absent | - | Protons at positions 3, 4, 5, and 6 are replaced by deuterium. |

| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent, temperature, and concentration. |

| Phenolic (-OH) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. |

¹³C NMR Data

The ¹³C NMR spectrum provides a full carbon fingerprint. For this compound, the signals for the deuterated carbons (C3-C6) will be significantly less intense and may appear as multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The signals for the non-deuterated carbons (C1, C2, and C7) will remain singlets with chemical shifts similar to those of unlabeled salicylic acid.

Table 4: ¹³C NMR Spectral Data Comparison: Salicylic Acid vs. This compound (Expected)

| Carbon Atom | Salicylic Acid Chemical Shift (ppm) | This compound (Expected) |

| C1 (-C-COOH) | ~115 | Singlet, ~115 ppm |

| C2 (-C-OH) | ~161 | Singlet, ~161 ppm |

| C3 | ~131 | Low intensity multiplet |

| C4 | ~118 | Low intensity multiplet |

| C5 | ~136 | Low intensity multiplet |

| C6 | ~118 | Low intensity multiplet |

| C7 (-COOH) | ~172 | Singlet, ~172 ppm |

| (Reference chemical shifts for salicylic acid are approximate and based on solid-state NMR data.) |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Tuning and Matching: Tune and match the probe to the ¹H or ¹³C frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

-

Caption: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Relationship and Mass Difference

The key analytical utility of this compound lies in its direct structural relationship to salicylic acid, differing only by the mass of four deuterium atoms. This relationship is visualized below.

References

Material Safety Data Sheet: A Technical Guide to 2-Carboxyphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 2-Carboxyphenol-d4 (also known as Salicylic acid-d4). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound. This document is intended for use by professionals in research and development who have experience with handling chemical reagents.

Chemical Identification

This compound is the deuterated form of salicylic acid. It is commonly used as an internal standard for the quantification of salicylic acid in various analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Salicylic acid-d4, 2-Hydroxybenzoic acid-d4, 6-hydroxy-benzoic-2,3,4,5-d4 acid, 2,3,4,5-tetradeuterio-6-hydroxybenzoic acid[3] |

| CAS Number | 78646-17-0[3][4][5][6] |

| Molecular Formula | C₇H₂D₄O₃[6] |

| Molecular Weight | 142.15 g/mol [5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[7] |

GHS Pictograms:

Signal Word: Danger

The following diagram illustrates the relationship between the hazards associated with this compound.

Physical and Chemical Properties

Limited information is available for the deuterated form. The properties of the non-deuterated form, 2-Carboxyphenol (Salicylic Acid), are provided for reference.

| Property | Value (for 2-Carboxyphenol) |

| Appearance | Colorless, odorless, needle-shaped crystals[8] |

| Melting Point | 159 °C[8] |

| Boiling Point | 211 °C[8] |

| Flash Point | 157 °C[8] |

| Density | 1.44 g/cm³[8] |

| Solubility in Water | 1.8 g/L at 25 °C[8] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, carbon tetrachloride, benzene, propanol, and acetone[8] |

For this compound, it is noted to be a white solid[2].

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

Handling:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash hands and any exposed skin thoroughly after handling[7].

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection[7].

-

Avoid breathing dust[7].

-

Use only outdoors or in a well-ventilated area[7].

Storage:

-

Store in a well-ventilated place. Keep container tightly closed[9].

-

Store locked up.

-

Recommended storage is at 4°C, sealed and away from moisture[4][6]. For solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is recommended[4].

-

Store at room temperature away from light and moisture[5].

The following workflow diagram outlines the recommended procedure for handling this compound.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[7][10] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a poison center or doctor. |

| If on Skin | Wash with plenty of soap and water.[7][11] Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][10] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use fire-fighting measures that suit the environment. A solid water stream may be inefficient. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are recommended[11].

-

Specific Hazards: The product is not flammable. However, it is combustible, and the development of hazardous combustion gases or vapors is possible in the event of a fire[7].

-

Protective Equipment: No special measures are required beyond standard firefighting gear. Stay in the danger area only with a self-contained breathing apparatus[7].

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation[7].

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No ingredients of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA[10].

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child[10].

Experimental Protocols

Detailed experimental protocols for the synthesis, use, or toxicological assessment of this compound are not provided in the publicly available material safety data sheets. Researchers should refer to internal standard operating procedures and relevant scientific literature for specific applications. The primary use of this compound is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS[4].

Ecological Information

-

Toxicity: No further relevant information is available regarding aquatic toxicity.

-

Persistence and Degradability: No further relevant information is available.

-

Bioaccumulative Potential: No further relevant information is available.

-

Mobility in Soil: No further relevant information is available.

-

General Notes: It is considered slightly hazardous for water (Water hazard class 1, Self-assessment). Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

- 1. biocompare.com [biocompare.com]

- 2. 2-HYDROXYBENZOIC-3,4,5,6-D4 ACID | 78646-17-0 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-CARBOXYPHENOL - Ataman Kimya [atamanchemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to the Applications of 2-Carboxyphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of 2-Carboxyphenol-d4, a deuterated analog of salicylic acid. This document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its primary use as an internal standard in quantitative analytical methods, alongside an exploration of its potential in metabolic studies. The guide includes structured data presentations, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of the core concepts.

Core Application: Internal Standard in Bioanalysis

This compound, also known as salicylic acid-d4, serves as an ideal internal standard for the accurate quantification of salicylic acid and its parent drug, acetylsalicylic acid (aspirin), in various biological matrices. Its structural and chemical similarity to the analyte, combined with its distinct mass, allows for the correction of variability during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Quantification of Salicylic Acid and Acetylsalicylic Acid in Human Plasma

A robust and sensitive LC-MS/MS method for the simultaneous determination of acetylsalicylic acid (ASP) and its primary metabolite, salicylic acid (SAL), in human plasma has been developed and validated, utilizing this compound (SAL-d4) as an internal standard.[1]

Sample Preparation:

-

Plasma samples were handled in an ice-water bath due to the instability of aspirin.

-

Enzymatic activity in the plasma was inhibited by the addition of 12% formic acid and a 450 mg/mL potassium fluoride solution.

-

A single-step liquid-liquid extraction was performed using tert-butyl methyl ether to extract both the analytes and the internal standard.[1]

LC-MS/MS Analysis:

-

Chromatographic Separation: Achieved on a suitable HPLC column to ensure good retention and symmetric peak shapes.[1]

-

Mass Spectrometry Detection: Performed in the multiple reaction monitoring (MRM) mode.[1]

-

MRM Transitions:

-

ASP: m/z 179.0 → 137.0

-

SAL: m/z 136.9 → 93.0

-

ASP-d4 (internal standard for ASP): m/z 183.0 → 141.0

-

SAL-d4 (this compound): m/z 140.9 → 97.0[1]

-

-

The validation of this method demonstrated excellent linearity, accuracy, and precision.

| Parameter | Acetylsalicylic Acid (ASP) | Salicylic Acid (SAL) |

| Linearity Range | 1 - 500 ng/mL | 80 - 8,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 80 ng/mL |

| Mean Correlation Coefficient (r) | 0.9985 | 0.9992 |

| Mean Recovery (Low QC) | 88.4 ± 6.5% | 70.1 ± 6.2% |

| Mean Recovery (High QC) | 91.1 ± 3.7% | 82.3 ± 4.2% |

| Intra-day Precision (CV%) | < 15% | < 15% |

| Inter-day Precision (CV%) | < 15% | < 15% |

| Intra-day Accuracy (% Bias) | Within ± 15% | Within ± 15% |

| Inter-day Accuracy (% Bias) | Within ± 15% | Within ± 15% |

Table 1: Summary of validation parameters for the LC-MS/MS quantification of acetylsalicylic acid and salicylic acid in human plasma using this compound as an internal standard.[1]

Quantification of Salicylic Acid in Animal Feed

A sensitive and reliable LC-MS/MS method was developed for the determination of salicylic acid in animal feed materials and compound feed, employing this compound as the internal standard.[2]

Sample Preparation:

-

2.5 g of feed sample was weighed into a 50 mL polypropylene centrifuge tube.

-

25 mL of 0.1% hydrochloric acid in methanol was added, and the sample was vortexed.

-

The sample was sonicated for 15 minutes in an ultrasonic bath.

-

The extract was obtained using a shaker mixer (200 rpm, 30 min) and then centrifuged (4,500 x g, 20°C, 15 min).

-

500 μL of the extract was evaporated to dryness under a stream of nitrogen at 45°C.

-

The residue was reconstituted in 500 μL of 50% acetonitrile, transferred to an Eppendorf tube, and centrifuged at 14,500 rpm for 15 min.

-

A 100 μL aliquot of the supernatant was transferred to an HPLC vial, and 10 μL of the internal standard (SA-d4) and 390 μL of 50% acetonitrile were added before analysis.[2]

LC-MS/MS Analysis:

-

Chromatographic Separation: Gradient elution over 8 minutes using 0.1% formic acid and acetonitrile.[2]

-

Mass Spectrometry Detection: Negative electrospray ionization in selected reaction monitoring (SRM) mode.[2]

-

SRM Transitions for Salicylic Acid: m/z 137 → 93 and 137 → 65.[2]

-

The method was validated according to European Commission Decision No. 2002/657/EC.

| Parameter | Value |

| Linearity (R²) | 0.9911 to 0.9936 |

| Recovery | 98.3% to 101% |

| Limit of Detection (LOD) in compound feed | 0.02 mg/kg |

| Limit of Quantification (LOQ) in compound feed | 0.05 mg/kg |

| Repeatability (at 0.25, 0.5, and 1.0 mg/kg) | Demonstrated |

Table 2: Validation summary for the LC-MS/MS determination of salicylic acid in feed using this compound.[2]

Potential Application: Tracer in Metabolic Studies

While the primary documented application of this compound is as an internal standard, its nature as a stable isotope-labeled compound suggests its potential use as a tracer in metabolic and pharmacokinetic studies. Deuterated compounds are valuable tools for investigating the metabolic fate of drugs and endogenous molecules without the need for radioactive isotopes.

Although specific studies detailing the use of this compound as a tracer are not prevalent in the reviewed literature, the principles of isotope tracing are well-established. In such studies, the deuterated compound would be administered, and its biotransformation and distribution would be monitored over time using mass spectrometry-based techniques. This would allow for the elucidation of metabolic pathways, the identification of metabolites, and the determination of pharmacokinetic parameters of salicylic acid.

Visualizing Methodologies and Pathways

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using an internal standard like this compound.

Salicylic Acid's Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Salicylic acid, the non-deuterated form of this compound, exerts its anti-inflammatory effects in part by modulating the activity of cyclooxygenase (COX) enzymes. While aspirin (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid has been shown to suppress COX-2 induction and can competitively inhibit the enzyme.[3][4] This pathway is central to its therapeutic effects.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Carboxyphenol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[1][2] 2-Carboxyphenol-d4, also known as Salicylic acid-d4, is a deuterated analog of salicylic acid and serves as an ideal internal standard for the quantification of salicylic acid in various biological matrices. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This minimizes the impact of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[1][2]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of salicylic acid in human plasma and animal feed.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (salicylic acid) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for accurate quantification.

Application 1: Quantification of Salicylic Acid in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma.[1][3]

Experimental Protocol

1. Materials and Reagents:

-

This compound (Salicylic acid-d4)

-

Salicylic acid (analytical standard)

-

Human plasma (with potassium oxalate and sodium fluoride as anticoagulants)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Tert-butyl methyl ether (TBME)

-

Water (LC-MS grade)

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of salicylic acid by serial dilution of the stock solution with a mixture of acetonitrile and 0.2% acetic acid.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Allow plasma samples to thaw on an ice-water bath.

-

To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 10 µL of 12% formic acid to inhibit enzymatic activity and vortex.

-

Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% mobile phase A and 20% mobile phase B).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 50 mm) |

| Mobile Phase A | 0.2% formic acid in water |

| Mobile Phase B | 0.2% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 20% B, linearly increase to 65% B over 4 minutes, return to 20% B at 4.1 minutes, and equilibrate for 2.4 minutes. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Source Temperature | 400°C |

| IonSpray Voltage | -4500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Salicylic Acid | 136.9 | 93.0 |

| This compound | 140.9 | 97.0 |

Data Presentation

Table 1: Method Validation Parameters for Salicylic Acid in Human Plasma

| Parameter | Result |

| Linearity Range | 80 - 8000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 80 ng/mL[1] |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (Intra- and Inter-day) | <15% RSD |

| Recovery | 70.1% - 82.3%[1] |

Experimental Workflow

Caption: Workflow for the quantification of salicylic acid in human plasma.

Application 2: Quantification of Salicylic Acid in Animal Feed

This protocol is based on a method for the determination of salicylic acid in feed materials and compound feed using LC-MS/MS.[4]

Experimental Protocol

1. Materials and Reagents:

-

This compound (Salicylic acid-d4)

-

Salicylic acid (analytical standard)

-

Animal feed samples

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl)

-

Water (LC-MS grade)

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of salicylic acid by diluting the stock solution with acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.5 µg/mL in acetonitrile.

3. Sample Preparation (Solvent Extraction):

-

Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

-

Add 25 mL of 0.1% hydrochloric acid in methanol.

-

Vortex to ensure thorough mixing.

-

Centrifuge the sample.

-

Take a 500 µL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen at 45°C.

-

Reconstitute the dry residue in 500 µL of 50% acetonitrile.

-

Centrifuge at 14,500 rpm for 15 minutes.

-

Transfer 100 µL of the supernatant to an HPLC vial.

-

Add 10 µL of the this compound internal standard working solution (0.5 µg/mL).

-

Add 390 µL of 50% acetonitrile.

-

Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | Not specified, typically 0.2-0.5 mL/min |

| Gradient | 8-minute gradient elution |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

5. SRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Salicylic Acid | 137 | 93 and 65 |

| This compound | 141 (inferred) | 97 (inferred) |

Data Presentation

Table 2: Method Validation Parameters for Salicylic Acid in Animal Feed [4]

| Parameter | Result |

| Linearity Range | 0.05 - 2.0 mg/kg |

| R² | >0.99 |

| Limit of Detection (LOD) | 0.02 mg/kg |

| Limit of Quantification (LOQ) | 0.05 mg/kg |

| Recovery | 98.3% - 101% |

| Repeatability (RSD) | <10% at 0.25, 0.5, and 1.0 mg/kg |

Salicylic Acid Signaling Pathway in Plants

Salicylic acid is a key plant hormone involved in systemic acquired resistance (SAR) against pathogens.

Caption: Simplified salicylic acid signaling pathway in plants.

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of salicylic acid in diverse and complex matrices such as human plasma and animal feed. The use of a deuterated internal standard in conjunction with LC-MS/MS minimizes the influence of matrix effects and improves the overall robustness and reliability of the analytical method. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own bioanalytical methods for salicylic acid.

References

Quantitative Analysis of Salicylic Acid Using 2-Carboxyphenol-d4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of salicylic acid in biological matrices using 2-Carboxyphenol-d4 (salicylic acid-d4) as an internal standard. The methodologies described herein are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the quantification of small molecules in complex samples.

Introduction

Salicylic acid (SA) is a phenolic compound that plays a significant role as a signaling molecule in plants, particularly in mediating defense responses against pathogens.[1][2][3] It is also the primary active metabolite of acetylsalicylic acid (aspirin) in humans and is crucial in understanding the pharmacokinetics and pharmacodynamics of this widely used drug.[4][5] Accurate and precise quantification of salicylic acid is therefore essential in various fields, including plant biology, drug development, and clinical monitoring.

The use of a stable isotope-labeled internal standard, such as this compound (salicylic acid-d4), is the gold standard for quantitative mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte (salicylic acid), co-eluting during chromatography and exhibiting similar ionization efficiency. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[4][6]

Experimental Protocols

This section details the materials and a step-by-step protocol for the extraction and quantification of salicylic acid from a biological matrix (e.g., plant tissue, serum, or feed) using LC-MS/MS.

Materials and Reagents

-

Salicylic acid (analytical standard)

-

This compound (Salicylic acid-d4, internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hydrochloric acid

-

Water (Milli-Q or equivalent)

-

Polypropylene centrifuge tubes (50 mL)

-

Syringe filters (0.2 µm PTFE)

-

LC-MS vials

Sample Preparation (General Protocol for Solid Samples, e.g., Feed)[7][8][9]

-

Sample Weighing: Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 25 mL of 0.1% hydrochloric acid in methanol to the tube and vortex to mix.

-

Sonication: Place the samples in an ultrasonic bath for 15 minutes.

-

Shaking: Transfer the tubes to a shaker and mix for 30 minutes at 200 rpm.

-

Centrifugation: Centrifuge the samples at 4,500 x g for 15 minutes at 20°C.

-

Evaporation: Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.

-

Reconstitution: Reconstitute the dry residue with 500 µL of 50% acetonitrile in water.

-

Final Centrifugation: Centrifuge at 14,500 rpm for 15 minutes.

-

Internal Standard Spiking: Transfer 100 µL of the supernatant to an LC-MS vial. Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 0.5 µg/mL) and 390 µL of 50% acetonitrile.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[7][8][9]

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-20 µL.

-

Column Temperature: 30-40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Parameters (example):

-

Nebulizing gas flow: 2 L/min

-

Drying gas flow: 10 L/min

-

Interface temperature: 300°C

-

Heat block temperature: 400°C

-

Data Presentation

The following table summarizes the quantitative performance data for the analysis of salicylic acid using a deuterated internal standard, compiled from various sources.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.02 mg/kg | Compound Feed | LC-MS/MS | [10][8] |

| 0.6 ng | - | GC-MS | [4][6] | |

| Limit of Quantitation (LOQ) | 0.05 mg/kg | Compound Feed | LC-MS/MS | [10][8] |

| 2 ng | - | GC-MS | [4][6] | |

| 1-50 ng/L | Seawater | LC-MS/MS | [11] | |

| **Linearity (R²) ** | 0.9911 - 0.9936 | Compound Feed | LC-MS/MS | [10][8] |

| > 0.99 | Seawater | LC-MS/MS | [11] | |

| Recovery | 98.3% - 101% | Compound Feed | LC-MS/MS | [10][8] |

| 85 ± 6% | Serum | GC-MS | [4][6] | |

| Intra-day Precision (%RSD) | < 15% | Serum | GC-MS | [4][6] |

| Inter-day Precision (%RSD) | < 15% | Serum | GC-MS | [4][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of salicylic acid using this compound as an internal standard.

References

- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Determination of Salicylic Acid in Feed Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vliz.be [vliz.be]

Application Note and Protocol for the Analysis of 2-Carboxyphenol-d4 in Urine

This document provides a detailed methodology for the sample preparation and analysis of 2-Carboxyphenol-d4, a deuterated internal standard often used in biomonitoring studies, in human urine. The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Introduction

2-Carboxyphenol (salicylic acid) is a metabolite of several compounds, including acetylsalicylic acid (aspirin). Its deuterated form, this compound, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it closely mimics the analyte's chemical behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response. Accurate and precise measurement of urinary metabolites is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies. This application note details a robust solid-phase extraction (SPE) protocol for the clean-up and preconcentration of this compound from urine samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical quantitative data for the analysis of phenolic and carboxylic acid compounds in urine using SPE-based methods. This data is representative of the performance expected from the described protocol.

Table 1: Recovery and Matrix Effect for Phenolic Compounds in Urine

| Compound | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |

| 2-Carboxyphenol | 95.2 | 4.8 | -8.5 |

| Phenol | 89.7 | 6.1 | -12.3 |

| 4-Methylphenol | 92.1 | 5.5 | -10.1 |

| 2,4-Dichlorophenol | 98.3 | 3.9 | -5.7 |

Data is synthesized from typical performance of SPE methods for phenolic compounds.

Table 2: Method Detection and Quantification Limits

| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| 2-Carboxyphenol | 0.1 | 0.3 |

| Phenol | 0.3 | 1.0 |

| 4-Methylphenol | 0.2 | 0.7 |

| 2,4-Dichlorophenol | 0.05 | 0.15 |

Values are representative and may vary depending on the specific instrumentation and matrix.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human urine.

Materials and Reagents

-

Human urine samples

-

This compound standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (reagent grade)

-

Ammonium acetate (reagent grade)

-

Deionized water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Autosampler vials

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1.0 mL of the supernatant to a clean tube.

-

Spike the sample with the appropriate concentration of this compound internal standard solution.

-

Add 1.0 mL of 2% formic acid in deionized water to the urine sample to acidify. Vortex for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent bed. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample (2.0 mL) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-